3-(4-Chloro-3-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
Description
The compound 3-(4-Chloro-3-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic small molecule characterized by:
- A propan-1-one backbone, common in bioactive molecules due to its ketone functionality.
- A 4-chloro-3-methylphenyl group attached to the third carbon, providing steric bulk and electron-withdrawing properties.
- An azetidine ring (4-membered nitrogen-containing heterocycle) substituted with a furan-2-ylmethyl sulfonyl group, which may influence solubility and target binding.
Its design aligns with trends in sulfonyl-containing heterocycles, which are prevalent in COX-2 inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c1-13-9-14(4-6-17(13)19)5-7-18(21)20-10-16(11-20)25(22,23)12-15-3-2-8-24-15/h2-4,6,8-9,16H,5,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXUBOZTSYUECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Chloro-3-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a chloro-substituted aromatic ring, an azetidine moiety, and a furan-2-ylmethyl sulfonyl group, suggest potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 381.87 g/mol. The presence of functional groups such as a carbonyl (C=O) indicates its classification as a ketone. The compound's structure can be represented as follows:
Synthesis
The synthesis of 3-(4-Chloro-3-methylphenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. Key methods include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the furan sulfonyl group via sulfonation techniques.
- Chlorination to achieve the 4-chloro substitution on the aromatic ring.
Optimizing reaction conditions such as temperature, solvents, and catalysts is crucial for maximizing yield and purity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, potentially including receptors involved in neurotransmission or inflammatory pathways. Preliminary studies suggest that it may act as a modulator for various neurotransmitter systems.
Pharmacological Studies
Research indicates that compounds similar to this one have been studied for their pharmacological effects, particularly in the context of neuroprotective and anti-inflammatory activities:
- Neurotransmitter Modulation : Studies have shown that related compounds can influence levels of acetylcholine and serotonin in the hippocampus, suggesting potential cognitive enhancement properties .
- Anti-inflammatory Effects : The sulfonamide component may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with analogs from the evidence:
Key Observations:
Sulfonyl Group Variations :
- The target compound’s furan-2-ylmethyl sulfonyl group distinguishes it from methyl sulfonyl () and aryl sulfonyl () analogs. Furan’s electron-rich aromatic system may enhance binding to polar enzyme pockets compared to aliphatic or halogenated sulfonyl groups.
- In , the methyl sulfonyl group is part of a COX-2 pharmacophore, suggesting the target compound’s sulfonyl moiety could similarly modulate enzyme interactions .
Heterocyclic Core: The azetidine ring in the target compound is smaller than the piperidine (6-membered) or pyrazoline (5-membered) rings in analogs ().
Aryl Substituents :
- The 4-chloro-3-methylphenyl group in the target compound combines halogen and alkyl substituents, which may enhance lipophilicity and membrane permeability compared to purely methoxy- or hydroxy-substituted phenyl groups () .
Q & A
Q. Key Parameters :
| Step | Solvent | Catalyst/Base | Temperature | Yield Range |
|---|---|---|---|---|
| Sulfonylation | DCM | Et3N | 0–25°C | 60–75% |
| Ketone coupling | THF | None | Reflux | 50–65% |
Methodological Note : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify intermediates via column chromatography (SiO2, gradient elution) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Answer :
- NMR Spectroscopy :
- <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-d6 to resolve aromatic protons (δ 6.5–8.0 ppm), sulfonyl groups (δ 3.5–4.5 ppm), and azetidine ring signals (δ 2.8–3.2 ppm) .
- <sup>19</sup>F NMR (if fluorinated analogs are synthesized).
- X-ray Crystallography :
- Mass Spectrometry :
- High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) to validate assignments .
Advanced: How can researchers optimize low yields in the sulfonylation step during synthesis?
Answer :
Low yields often arise from steric hindrance at the azetidine nitrogen or competing side reactions. Mitigation strategies include:
- Alternative solvents : Switch from DCM to DMF to enhance sulfonyl chloride solubility .
- Catalyst screening : Test stronger bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
- Temperature modulation : Perform reactions under microwave irradiation (50–100 W, 80°C) to reduce time and improve efficiency .
- Protecting groups : Temporarily protect reactive sites (e.g., ketone groups) with tert-butyldimethylsilyl (TBS) before sulfonylation .
Validation : Use <sup>1</sup>H NMR to track byproduct formation (e.g., unreacted sulfonyl chloride at δ 3.8–4.2 ppm).
Advanced: How to resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
Answer :
Discrepancies may stem from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤ 0.1% v/v) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chloro-3-methylphenyl with 4-fluorophenyl) to isolate substituent effects .
- Metabolic stability : Assess compound degradation via HPLC-MS after 24-hour exposure to liver microsomes .
Case Study : A 2025 study found that electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition, while furan sulfonyl groups improve membrane permeability .
Advanced: What computational methods are suitable for modeling this compound’s interactions with biological targets?
Q. Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., COX-2 or EGFR). Parameterize sulfonyl groups with partial charges from DFT calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-protein complexes (e.g., RMSD ≤ 2.0 Å).
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at sulfonyl oxygen) using Phase .
Validation : Correlate docking scores (-9.0 to -11.0 kcal/mol) with experimental IC50 values (R<sup>2</sup> > 0.7) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer :
Systematic modifications and assays:
Azetidine ring : Replace with pyrrolidine to test conformational flexibility.
Sulfonyl group : Substitute furan-2-ylmethyl with thiophene-2-ylmethyl to assess π-π stacking .
Chlorophenyl moiety : Introduce methyl or methoxy groups at the 2-position to modulate lipophilicity (clogP 3.5–4.5) .
Q. SAR Table :
| Modification | Target Activity (IC50, μM) | logP |
|---|---|---|
| Parent compound | 12.3 ± 1.2 | 3.8 |
| 2-Methoxy analog | 8.5 ± 0.9 | 4.1 |
| Thiophene-sulfonyl | 15.6 ± 1.5 | 3.6 |
Methodology : Synthesize analogs via parallel synthesis (96-well plates) and screen against a kinase panel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
